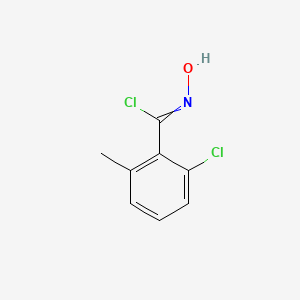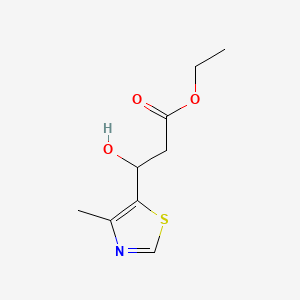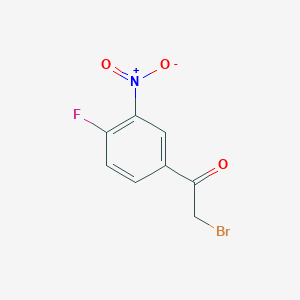
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrFNO3 It is a brominated ketone derivative, characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone typically involves the bromination of 4-fluoro-3-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-Bromo-1-(4-fluoro-3-aminophenyl)ethanone.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which stabilize the transition states and intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-fluorophenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-1-(4-nitrophenyl)ethanone: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Bromo-1-(4-chlorophenyl)ethanone: Chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
2-Bromo-1-(4-fluoro-3-nitrophenyl)ethanone is unique due to the combined presence of bromine, fluorine, and nitro groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H5BrFNO3 |
|---|---|
Poids moléculaire |
262.03 g/mol |
Nom IUPAC |
2-bromo-1-(4-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 |
Clé InChI |
MLXCTIXPBRLFAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)



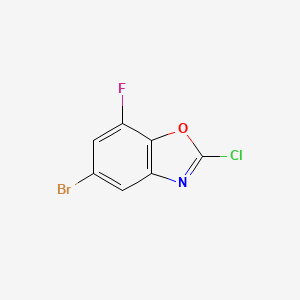
![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)
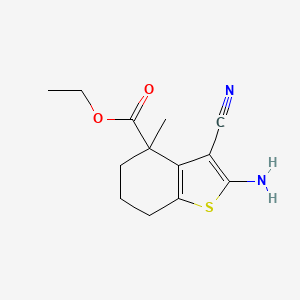
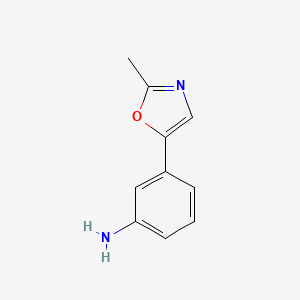

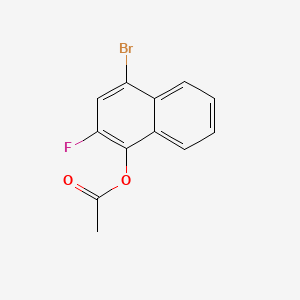

![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
